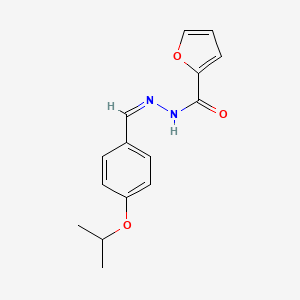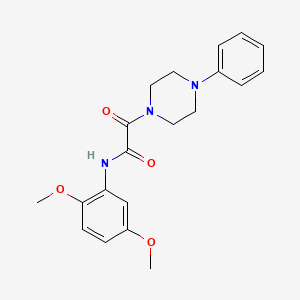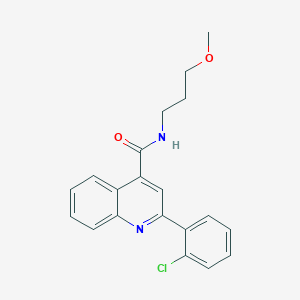![molecular formula C21H17ClF2N2O3S B4772075 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4772075.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide
Übersicht
Beschreibung
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as GSK2330672 and belongs to the class of selective glucocorticoid receptor antagonists.
Wirkmechanismus
GSK2330672 is a selective glucocorticoid receptor antagonist that binds to the glucocorticoid receptor with high affinity and blocks the binding of glucocorticoid hormones. Glucocorticoid hormones are involved in regulating immune and inflammatory responses, and their binding to the glucocorticoid receptor can lead to anti-inflammatory and immunosuppressive effects. By blocking the binding of glucocorticoid hormones, GSK2330672 can prevent these effects and potentially reduce inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
GSK2330672 has been shown to have anti-inflammatory and immunomodulatory effects in preclinical studies. In animal models of rheumatoid arthritis, GSK2330672 has been shown to reduce joint inflammation and bone erosion. In models of chronic obstructive pulmonary disease, GSK2330672 has been shown to reduce lung inflammation and improve lung function. These effects are likely due to the selective antagonism of glucocorticoid receptors by GSK2330672.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of GSK2330672 is its selectivity for glucocorticoid receptors, which allows for targeted antagonism of these receptors without affecting other signaling pathways. This selectivity can reduce the risk of off-target effects and improve the specificity of experiments. However, one limitation of GSK2330672 is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of GSK2330672 in scientific research. One direction is the further investigation of its potential therapeutic applications in inflammatory and autoimmune diseases. Another direction is the exploration of its effects on other signaling pathways and its potential interactions with other drugs. Additionally, the development of more water-soluble formulations of GSK2330672 could expand its potential applications in experimental settings.
Wissenschaftliche Forschungsanwendungen
GSK2330672 has potential applications in scientific research, particularly in the field of glucocorticoid receptor antagonism. Glucocorticoid receptors are present in many tissues and play a crucial role in regulating immune and inflammatory responses. Selective antagonism of glucocorticoid receptors can be useful in the treatment of various diseases, including inflammatory and autoimmune disorders. GSK2330672 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of rheumatoid arthritis, chronic obstructive pulmonary disease, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(3,4-difluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N2O3S/c1-30(28,29)26(13-15-4-2-3-5-18(15)22)17-9-6-14(7-10-17)21(27)25-16-8-11-19(23)20(24)12-16/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGVYJUTXSDNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4771997.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4771998.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-fluorobenzamide](/img/structure/B4771999.png)
![3-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]-1-propanol](/img/structure/B4772010.png)

![6-(1-adamantyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772034.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B4772043.png)
![5-(2,4-dichlorophenyl)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4772049.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4772051.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4772052.png)


